molecular formula C10H6FN3O B2508662 8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one CAS No. 331443-90-4

8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2508662
CAS No.: 331443-90-4
M. Wt: 203.176
InChI Key: OJRIZGSAMDNDAQ-UHFFFAOYSA-N
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Description

8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is characterized by a fused ring system that includes both pyrimidine and indole moieties, with a fluorine atom at the 8th position. The unique structure of this compound makes it a promising candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a fluorinated benzylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization from solvents like acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine position, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while substitution reactions can introduce various functional groups at the fluorine position.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. For instance, its antiviral activity against Hepatitis B virus is attributed to its ability to inhibit viral replication by binding to viral proteins and interfering with their function . The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one can be compared with other similar compounds such as:

  • **8-fluoro-5-(4-flu

Properties

IUPAC Name

8-fluoro-3,5-dihydropyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN3O/c11-5-1-2-7-6(3-5)8-9(14-7)10(15)13-4-12-8/h1-4,14H,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRIZGSAMDNDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C3=C(N2)C(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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